molecular formula C9H16ClNO B2854593 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 399033-68-2

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride

Cat. No.: B2854593
CAS No.: 399033-68-2
M. Wt: 189.68
InChI Key: NORFZZRPRYIWSS-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride stands out due to its specific inhibitory activity against the MmpL3 protein, which is not commonly observed in other similar spirocyclic compounds. Its unique structural features, including the presence of both oxygen and nitrogen atoms within the ring system, contribute to its distinct biological activities .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undec-3-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h1-2,10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORFZZRPRYIWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC=CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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